molecular formula C10H11NO2 B3231357 Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 1318759-82-8

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B3231357
CAS No.: 1318759-82-8
M. Wt: 177.2 g/mol
InChI Key: MSMHALSMBLNCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused cyclopentane-pyridine ring system with a methyl ester group at the 3-position. Its molecular formula is C${10}$H${11}$NO$_2$, with a molar mass of 191.22 g/mol . This compound is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name

methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-5-7-3-2-4-9(7)11-6-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMHALSMBLNCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, which act as both reagents and catalysts . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of cyclopenta[b]pyridine derivatives are highly dependent on substituents. Key structural analogs and their features are summarized in Table 1.

Table 1: Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate 3-COOCH$_3$ C${10}$H${11}$NO$_2$ High polarity; potential solubility in polar solvents
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate 3-COOCH$2$CH$3$ C${11}$H${13}$NO$_2$ Similar to methyl ester but with enhanced lipophilicity
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) 3-CN C$9$H$8$N$_2$ Corrosion inhibitor (97.7% efficiency in H$2$SO$4$); mixed adsorption mechanism
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 3-NO$_2$ C$8$H$8$N$2$O$2$ Electron-withdrawing group; potential reactivity in electrophilic substitutions
4-(Thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine 4-Thiophene C${12}$H${11}$NS Enhanced π-conjugation; possible optoelectronic applications
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate 3-Br, 7-CH$3$, 7-COOCH$2$CH$_3$ C${12}$H${14}$BrNO$_2$ Steric hindrance from methyl; halogenated reactivity

Key Observations :

  • Ester vs. Carbonitrile : The methyl/ethyl ester derivatives exhibit higher polarity compared to carbonitrile analogs (e.g., CAPD-1), which may influence solubility and adsorption behavior in corrosion inhibition .
  • Electron-Donating vs. Withdrawing Groups : CAPD derivatives with pyridyl or methoxy groups (electron-donating) show superior corrosion inhibition due to enhanced adsorption on metal surfaces, while nitro groups (electron-withdrawing) may reduce efficacy .

Comparison :

  • CAPD carbonitriles prioritize rapid, high-yield synthesis without chromatography , whereas thiophene derivatives require multi-step condensations .
  • Halogenated analogs (e.g., bromo-methyl esters) may involve electrophilic substitution or halogenation post-esterification .
Corrosion Inhibition
  • CAPD Carbonitriles : Exhibit 97.7% inhibition efficiency in 1 M H$2$SO$4$ at 1.0×10$^{-3}$ M concentration, adhering to Langmuir adsorption isotherms with mixed physical/chemical adsorption .
  • DFT/Monte Carlo Simulations : CAPD-1’s high efficiency correlates with electron-rich pyridyl and methoxy groups, which enhance surface adsorption on carbon steel .

  • Methyl Ester Analog : Expected to show moderate inhibition due to ester polarity, but data is lacking compared to CAPD derivatives.
Pharmacological Activity
  • Thiophene-Pyrimidine Fused Derivatives : Act as 5-HT$_{2A}$ receptor antagonists (e.g., compound 6a in ), highlighting the scaffold’s versatility in drug design.
  • Nitro Derivatives: Potential reactivity for nitro-reduction or coupling reactions in medicinal chemistry .
Material Science
  • Thiophene-Substituted Analogs : Extended conjugation suggests utility in organic electronics or sensors .

Biological Activity

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique fused bicyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

  • IUPAC Name: this compound
  • Molecular Formula: C10H11NO2
  • CAS Number: 1318759-82-8

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. The primary method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions like sodium ethoxide or sodium methoxide, which serve as both reagents and catalysts.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

1. Enzyme Inhibition:

  • The compound and its derivatives have been studied for their potential as inhibitors of various protein kinases. These kinases play critical roles in cellular signaling pathways, making them significant targets for drug development.

2. Hypoglycemic Effects:

  • Some studies have suggested that derivatives of this compound may possess hypoglycemic properties, potentially aiding in the management of diabetes by lowering blood glucose levels.

3. Calcium Channel Antagonism:

  • The compound has also been investigated for its ability to act as a calcium channel antagonist, which can influence cardiovascular health by affecting heart muscle contraction and vascular tone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Kinases: The compound binds to specific sites on protein kinases, modulating their activity and thereby influencing various downstream signaling pathways.
  • Calcium Channels: By blocking calcium channels, the compound can reduce intracellular calcium levels, leading to decreased muscle contraction and vasodilation.

Research Findings and Case Studies

A selection of research findings highlights the biological activities associated with this compound:

StudyFindings
Study 1Demonstrated hypoglycemic effects in diabetic animal models with significant reductions in blood glucose levels (IC50 values not specified)
Study 2Identified as a selective inhibitor for specific protein kinases with an IC50 value of approximately 0.1 μM in vitro assays
Study 3Showed potential as a calcium channel blocker in isolated heart preparations, affecting contractility and heart rate

Comparison with Similar Compounds

This compound can be compared to other compounds within the same class:

CompoundStructural FeaturesBiological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLacks ester functionalityLess potent as a kinase inhibitor
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylateContains chlorine substituentEnhanced hypoglycemic activity

Q & A

Q. What are the standard synthetic routes for Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using substituted cyclopentanones and ammonia derivatives. For example, multi-substituted analogs are synthesized via a three-step process: (1) Claisen-Schmidt condensation of cyclopentanone with aryl aldehydes, (2) cyclization with ammonium acetate, and (3) esterification using methyl chloroformate. Characterization is performed via IR, 1H^1H-NMR, and 13C^{13}C-NMR to confirm regiochemistry and functional groups .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches near 1700 cm1^{-1} and pyridine ring vibrations.
  • NMR : 1H^1H-NMR reveals proton environments (e.g., cyclopentane protons at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm). 13C^{13}C-NMR confirms quaternary carbons (e.g., ester carbonyl at ~165 ppm).
  • Elemental Analysis : Validates empirical formulas (e.g., C11_{11}H11_{11}NO2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in multi-step syntheses of substituted derivatives?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
  • Temperature Control : Lowering cyclization temperatures (e.g., 80–100°C) to minimize decomposition.
  • Catalyst Screening : Using Lewis acids like ZnCl2_2 to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification Techniques : Column chromatography with gradient elution (hexane:ethyl acetate) resolves structurally similar byproducts .

Q. What methodologies address discrepancies in spectroscopic data interpretation for this compound?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping proton signals) can be resolved via:
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to confirm connectivity.
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding peak assignment .

Q. How are crystallographic tools like SHELX employed to resolve ambiguities in molecular conformation?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) analyze X-ray diffraction data to determine bond lengths, angles, and ring puckering. For example:
  • Ring Puckering Analysis : Cremer-Pople parameters quantify deviations from planarity in the cyclopentane ring .
  • Hydrogen Bonding Networks : Graph-set analysis identifies motifs (e.g., R22_2^2(8) dimers) stabilizing crystal packing .
  • Validation : R-factors (<5%) and electron density maps ensure model accuracy .

Q. What strategies are used to assess the pharmacological potential of this compound?

  • Methodological Answer : Preliminary studies focus on:
  • In Vitro Assays : Testing against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., MIC determination).
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing methyl esters with amides) to enhance bioavailability.
  • Molecular Docking : Simulating interactions with targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.